benzyl(butan-2-yl)amine hydrochloride
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Overview
Description
Benzyl(butan-2-yl)amine hydrochloride is an organic compound with the molecular formula C11H18ClN. It is a hydrochloride salt form of benzyl(butan-2-yl)amine, which is characterized by the presence of a benzyl group attached to a butan-2-ylamine moiety. This compound is often used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Amines, in general, are known to interact with various biological targets, including receptors and enzymes . The specific targets would depend on the structure of the amine and the biological system in which it is present.
Mode of Action
Amines can act as nucleophiles, reacting with electrophiles in several polar reactions . This nucleophilic behavior allows amines to participate in a variety of chemical reactions, including nucleophilic substitution .
Biochemical Pathways
Amines are involved in various biochemical pathways due to their nucleophilic nature . They can react with carbonyl compounds to form imines and enamines, which are key intermediates in many biochemical transformations .
Pharmacokinetics
The compound’s molecular weight (19972 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
The reactivity of amines can lead to various molecular transformations, potentially affecting cellular processes .
Action Environment
The action of benzyl(butan-2-yl)amine hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation state of the amine, influencing its reactivity . Additionally, the presence of other reactive species can also affect the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl(butan-2-yl)amine hydrochloride can be synthesized through several methods. One common approach involves the alkylation of benzylamine with butan-2-yl halide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Benzylamine and butan-2-yl halide (e.g., butan-2-yl chloride or bromide).
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Procedure: The benzylamine is dissolved in an appropriate solvent (e.g., ethanol or methanol), and the butan-2-yl halide is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation: The product is isolated by evaporating the solvent and recrystallizing the residue from a suitable solvent, such as ethanol or acetone, to obtain this compound as a crystalline solid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl(butan-2-yl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides, alkoxides, or amines in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Amine oxides or N-oxides.
Reduction: Primary or secondary amines.
Substitution: Various substituted benzyl(butan-2-yl)amine derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl(butan-2-yl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: Lacks the butan-2-yl group, making it less sterically hindered and potentially less selective in certain reactions.
Butan-2-ylamine: Lacks the benzyl group, which can affect its reactivity and binding properties.
N-Benzyl-N-methylamine: Similar structure but with a methyl group instead of butan-2-yl, leading to different steric and electronic effects.
Uniqueness
Benzyl(butan-2-yl)amine hydrochloride is unique due to the combination of the benzyl and butan-2-yl groups, which confer distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic and research applications where these properties are advantageous.
By understanding the preparation, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial contexts.
Properties
IUPAC Name |
N-benzylbutan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-3-10(2)12-9-11-7-5-4-6-8-11;/h4-8,10,12H,3,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFRKKXXCOVRCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80484389 |
Source
|
Record name | N-benzyl-N-(sec-butyl)amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80484389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46120-25-6 |
Source
|
Record name | N-benzyl-N-(sec-butyl)amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80484389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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